molecular formula C8H11N3 B1530669 (6-Cyclopropylpyrimidin-4-yl)methanamine CAS No. 1495860-21-3

(6-Cyclopropylpyrimidin-4-yl)methanamine

Cat. No. B1530669
CAS RN: 1495860-21-3
M. Wt: 149.19 g/mol
InChI Key: STDRBRFINPFIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Cyclopropylpyrimidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1495860-21-3 . It has a molecular weight of 149.2 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is “(6-cyclopropylpyrimidin-4-yl)methanamine” and its InChI Code is "1S/C8H11N3/c9-4-7-3-8(6-1-2-6)11-5-10-7/h3,5-6H,1-2,4,9H2" .


Physical And Chemical Properties Analysis

The compound “(6-Cyclopropylpyrimidin-4-yl)methanamine” has a molecular weight of 149.2 . It is in liquid form .

Scientific Research Applications

Antiviral and Antiretroviral Activity

  • A study on the synthesis and antiviral activity of methylenecyclopropane analogues of nucleosides revealed compounds with potent activity against human and murine cytomegalovirus (HCMV and MCMV), showcasing the potential of cyclopropyl-containing pyrimidines in antiviral drug development (Zhou et al., 2004).
  • Another research effort focused on acyclic nucleoside phosphonate analogues, identifying several 5-substituted 2,4-diaminopyrimidine derivatives with marked inhibitory effects on retrovirus replication, indicating their potential in HIV therapy (Hocková et al., 2003).

Bone Formation Rate Increase

  • Research identifying small molecule leads for the treatment of bone disorders highlighted a compound targeting the Wnt beta-catenin signaling pathway, demonstrating dose-dependent increases in trabecular bone formation in ovariectomized rats following oral administration, suggesting applications in bone health and osteoporosis treatment (Pelletier et al., 2009).

Anticancer Activity

  • A study on palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including cyprodinil, a fungicide, demonstrated significant anticancer activity against various human cancerous cell lines, suggesting the potential of these complexes in cancer therapy (Mbugua et al., 2020).

properties

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-4-7-3-8(6-1-2-6)11-5-10-7/h3,5-6H,1-2,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDRBRFINPFIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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